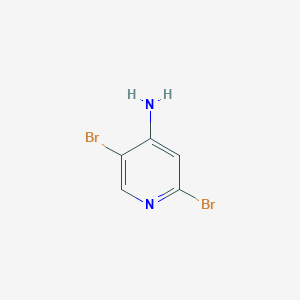

2,5-Dibromopyridin-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXHTUVJIPLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620754 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-37-8 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2,5 Dibromopyridin 4 Amine

Metal-Halogen Exchange Reactions for Selective Functionalization

Metal-halogen exchange reactions are a fundamental class of transformations in organic synthesis, allowing for the conversion of a carbon-halogen bond into a carbon-metal bond. This process generates a potent nucleophilic organometallic species that can react with a wide array of electrophiles, thereby introducing new functional groups onto the aromatic ring. In the context of di- and polyhalogenated pyridines, the regioselectivity of this exchange is of paramount importance.

Selective Monolithiation of Dibromopyridines (e.g., 2,5-dibromopyridine)

The selective monolithiation of dibromopyridines, such as 2,5-dibromopyridine (B19318), has been a subject of extensive research. acs.orgrsc.org The ability to replace a single bromine atom with a lithium atom opens up a pathway for the stepwise introduction of different substituents.

The regiochemical outcome of the monolithiation of 2,5-dibromopyridine is highly dependent on the reaction conditions, particularly the solvent and the concentration of the reactants. chemicalbook.com Research has shown that coordinating solvents and higher concentrations tend to favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations promote lithiation at the 2-position. chemicalbook.com For instance, treatment of 2,5-dibromopyridine with n-butyllithium (n-BuLi) in the coordinating solvent tetrahydrofuran (B95107) (THF) at low temperatures leads to the thermodynamically favored 5-lithiated species. rsc.orgiust.ac.ir Conversely, performing the reaction in a non-coordinating solvent like toluene (B28343) can shift the selectivity towards the kinetically controlled 2-lithiated product. rsc.org This dichotomy is attributed to the electronic properties of the pyridine (B92270) ring, where the C-5 position is intrinsically favored for metal-halogen exchange. tandfonline.comtandfonline.com The nitrogen atom's lone pair is thought to destabilize an adjacent anion at the C-2 position through electrostatic repulsion. iust.ac.ir

A significant advancement in the functionalization of dibromopyridines has been the development of reagents that facilitate halogen-lithium exchange under non-cryogenic conditions, which is more amenable to large-scale industrial synthesis. acs.orgfinder-articles.com One such notable reagent system is the combination of (trimethylsilyl)methyllithium (B167594) (TMSCH₂Li) and lithium 2-(dimethylamino)ethanol (LiDMAE). rsc.orgfinder-articles.comrsc.org This reagent mixture has been shown to effectively promote the C-2 lithiation of 2,5-dibromopyridine in toluene at 0°C, a temperature that is significantly higher than the cryogenic temperatures typically required with traditional n-BuLi methods. rsc.orgfinder-articles.com This non-cryogenic approach offers a more practical and scalable route to the selective functionalization of the C-2 position. finder-articles.com

Despite the development of newer reagents, n-butyllithium (n-BuLi) remains a widely used and powerful tool for the selective lithiation of dibromopyridines. tandfonline.comtandfonline.com As mentioned, the selectivity of n-BuLi-mediated lithiation can be finely tuned by the choice of solvent and reaction temperature. rsc.org While lithiation in THF at -78°C predominantly yields the 5-lithiated product, careful control of reaction parameters, such as using a non-coordinating solvent like toluene and maintaining a very low temperature (e.g., -50°C to -78°C) under high dilution conditions, can favor the formation of the less stable 2-lithiated species. acs.orgtandfonline.comtandfonline.com However, the instability of the 2-lithiopyridine intermediate often leads to isomerization to the more stable 5-lithiopyridine, particularly at higher temperatures. tandfonline.comtandfonline.comrsc.org

| Lithiation Reagent | Solvent | Temperature (°C) | Major Lithiation Position |

| n-Butyllithium | Tetrahydrofuran (THF) | -78 to -100 | 5 |

| n-Butyllithium | Toluene | -50 to -78 | 2 (kinetically favored) |

| TMSCH₂Li-LiDMAE | Toluene | 0 | 2 |

Bromine-Magnesium Exchange Reactions (e.g., 2,5-dibromopyridine)

An alternative to lithiation is the bromine-magnesium exchange, which generates a Grignard reagent. This method often offers advantages in terms of functional group tolerance and can also exhibit distinct regioselectivity. The use of isopropylmagnesium chloride (i-PrMgCl) has been reported for the bromine-magnesium exchange in 2,5-dibromopyridine, typically favoring the formation of the 5-magnesiated product. tandfonline.comtandfonline.comresearchgate.net

The regioselectivity of the bromine-magnesium exchange can be significantly influenced by the addition of Lewis donor additives. researchgate.netresearchgate.net A notable example is the use of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). researchgate.netresearchgate.net Research has demonstrated that for 2,5-dibromopyridine, the use of a specific magnesium reagent, sBu₂Mg·2LiOR', in toluene leads to C-2 selectivity. researchgate.net However, the introduction of one equivalent of PMDETA can completely switch the regioselectivity, inducing a selective bromine-magnesium exchange at the C-5 position. researchgate.netresearchgate.net This remarkable switch highlights the powerful role of additives in fine-tuning the outcome of metal-halogen exchange reactions, providing a versatile strategy for accessing different constitutional isomers from the same starting material. researchgate.net

| Grignard Reagent | Additive | Solvent | Major Magnesiation Position |

| i-PrMgCl | None | Tetrahydrofuran (THF) | 5 |

| sBu₂Mg·2LiOR' | None | Toluene | 2 |

| sBu₂Mg·2LiOR' | PMDETA | Toluene | 5 |

Efficacy of Bimetallic Combinations (e.g., sBu2Mg⋅2 LiOR)

The functionalization of polyhalogenated heterocycles can be effectively achieved through halogen-metal exchange using bimetallic reagents. While direct studies on 2,5-Dibromopyridin-4-amine are not extensively documented in peer-reviewed literature, the reactivity of the parent compound, 2,5-dibromopyridine, with the bimetallic combination sBu2Mg·2LiOR (where R = 2-ethylhexyl) provides significant insight.

This reagent system is known to facilitate efficient and regioselective bromine-magnesium exchange under mild conditions in non-polar solvents like toluene. researchgate.netnih.gov For 2,5-dibromopyridine, using sBu2Mg·2LiOR results in selective magnesiation at the C2 position. researchgate.net The addition of a Lewis donor additive, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can reverse this selectivity, favoring Br/Mg exchange at the C5 position. researchgate.net This switch is attributed to the preference of lithium to coordinate to the Lewis basic nitrogen of the pyridine ring, which directs the exchange to the adjacent C2 position; the addition of PMDTA disrupts this coordination, allowing the exchange to occur at the other bromine-substituted carbon. nih.gov

In the case of this compound, the presence of the C4-amino group introduces a complication. The acidic proton of the amine can react with the highly basic organometallic reagent, potentially consuming the reagent in an acid-base reaction rather than facilitating the desired halogen-metal exchange. This would likely necessitate a protection strategy for the amino group before subjecting the molecule to these bimetallic reagents.

Table 1: Regioselectivity of Br/Mg Exchange on 2,5-Dibromopyridine

| Reagent/Additive | Position of Mg Exchange | Reference |

|---|---|---|

| sBu2Mg·2LiOR | C2 | researchgate.net |

| sBu2Mg·2LiOR / PMDTA | C5 | researchgate.net |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex substituted pyridines.

Suzuki Coupling Reactions with Aryl Boronic Acids (e.g., 2,5-dibromopyridine and 2,3-dibromopyridine)

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is one of the most versatile cross-coupling methods. uio.no While specific examples involving this compound are not widely reported, extensive research on 2,5-dibromopyridine serves as a crucial reference. In these reactions, monoarylation occurs selectively at the C2 position, which is more electrophilic due to the inductive effect of the ring nitrogen. nih.gov

For this compound, the C4-amino group, being an electron-donating group, would be expected to influence the electronic properties of the C-Br bonds at the C2 and C5 positions, thereby affecting the regioselectivity of the Suzuki coupling.

The prediction of reactive sites in polyhalogenated systems for Suzuki coupling can be determined by computational methods. mdpi.com For di-substituted pyridines with identical halogens, factors like charge density on the halogen atom and the carbon-halogen bond order are key predictors. mdpi.comnih.gov The oxidative addition of the Pd(0) catalyst, a key step in the catalytic cycle, is favored at the carbon-halogen bond that is more electron-deficient and has a lower bond dissociation energy. nih.govgoogle.com

In 2,5-dibromopyridine, theoretical calculations confirm that the C2 position is more reactive than the C5 position towards oxidative addition. nih.gov This is because the nitrogen atom withdraws electron density, making the adjacent C2 position more electrophilic. google.com

For this compound, the electron-donating amino group at C4 would increase electron density at the ortho (C3, C5) and para (C2) positions. This donation would counteract the inductive withdrawal from the nitrogen at C2 and would significantly increase electron density at C5. Consequently, the relative reactivity of the C2-Br and C5-Br bonds would be altered compared to the unsubstituted parent compound. A detailed theoretical study would be required to definitively predict the favored site of reaction, as the outcome depends on the balance of these competing electronic effects.

In polyhalogenated systems containing different halogens, the site selectivity of cross-coupling reactions is generally governed by the difference in carbon-halogen bond dissociation energies (BDEs). The established order of reactivity is C-I > C-Br > C-Cl > C-F. nih.gov Therefore, in a substrate containing both a bromine and an iodine atom, the Suzuki coupling will preferentially occur at the carbon-iodine bond. researchgate.net

For substrates like this compound, which contain identical halogen atoms, selectivity is not determined by BDE differences between halogen types but by the electronic and steric environment of each halogen. uio.nonih.gov As discussed, the electronic influence of the pyridine nitrogen and the C4-amino group are the primary determinants of which C-Br bond is more susceptible to oxidative addition by the palladium catalyst.

Negishi Coupling Conditions for the Synthesis of Disubstituted Pyridines

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is highly effective for creating C-C bonds. researchgate.net Studies on 2,5-dibromopyridine have shown that it can be used to synthesize 2,5-disubstituted pyridines. researchgate.netrsc.org For instance, a highly chemoselective Negishi cross-coupling between alkylzinc reagents and 2-bromo-5-(tri-n-butylstannyl)pyridine occurs selectively at the C2 position. acs.org

A significant challenge in applying Negishi coupling to this compound is the presence of the amino group. Organozinc reagents are basic and can be incompatible with the acidic N-H protons of the amine. This would likely require the amino group to be protected with a suitable protecting group prior to the coupling reaction to prevent side reactions and catalyst deactivation. rsc.org

Palladium-Catalyzed Selective Bromine-Substitution Reactions

The selective functionalization of one bromine atom in the presence of another on the pyridine ring is a key synthetic strategy. In palladium-catalyzed reactions of 2,5-dibromopyridine, substitution consistently favors the C2 position. nih.gov This selectivity is a consequence of the pyridine nitrogen atom's electron-withdrawing nature, which activates the adjacent C2 position for oxidative addition. nih.govgoogle.com

For this compound, the regiochemical outcome is less certain without direct experimental data. The electron-donating amino group at C4 introduces a competing electronic effect. It donates electron density primarily to the C2, C3, C5, and C6 positions through resonance and induction. This increased electron density, particularly at C5, could potentially reduce the reactivity of the C5-Br bond or even alter the selectivity to favor the C2 position less exclusively than in the parent 2,5-dibromopyridine. The precise outcome would depend on the specific reaction conditions, ligand, and palladium source employed.

Stille Reaction in the Preparation of Bipyridine Structures from Dihalopyridines

The Stille cross-coupling reaction is a powerful method for carbon-carbon bond formation between an organostannane and an organic halide, catalyzed by a palladium complex. This reaction is widely used for creating biaryl structures, including bipyridines.

While no specific examples of Stille couplings utilizing this compound are documented in surveyed literature, the reaction has been successfully performed on related aminopyridine systems. For instance, the Stille cross-coupling of a stannyl (B1234572) precursor containing a free amino group has been achieved, demonstrating that the amino group is tolerated under these reaction conditions. biorxiv.orgnih.gov Copper(I) salts are often used as co-catalysts to facilitate the transmetalation step, which is frequently the rate-determining step in the catalytic cycle. biorxiv.org

For this compound, a regioselective Stille coupling would be anticipated. The C2-Br bond is expected to be significantly more reactive towards the palladium(0) catalyst than the C5-Br bond. Therefore, a monosubstitution reaction with one equivalent of an organostannane, such as 2-trimethylstannylpyridine, would likely yield the 5-bromo-4-amino-2,2'-bipyridine derivative selectively. Subsequent reaction at the C5 position would require more forcing conditions to achieve disubstitution.

Table 1: Predicted Regioselectivity in Monosubstitution of this compound

| Reactive Site | Electronic Influence | Steric Hindrance | Predicted Reactivity in Stille Coupling |

|---|---|---|---|

| C2-Br | α to Pyridine-N (activated) | Flanked by Pyridine-N | High (Preferred Site) |

| C5-Br | β to Pyridine-N, ortho to -NH₂ (electron-rich) | Flanked by C4-NH₂ and C6-H | Low (Less Favorable Site) |

Heck Cross-Coupling Reactions with Various Alkenes

The Mizoroki-Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. numberanalytics.com This reaction is fundamental to organic synthesis for constructing complex molecular scaffolds. numberanalytics.com

There are no specific, published reports on the Heck reaction of this compound. However, studies on other aminopyridines provide insight into its potential reactivity. A cascade C-N cross-coupling/Heck reaction has been successfully used to synthesize all four isomers of azaindole from the corresponding amino-o-bromopyridines, demonstrating the viability of intramolecular Heck reactions on aminopyridine substrates. unl.pt The reactivity of the different aminopyridine isomers varied, underscoring the subtle electronic effects of the substituent positions. unl.pt

In a potential intermolecular Heck reaction with this compound, regioselective coupling at the more reactive C2 position would be expected. Reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester under standard Heck conditions (a palladium catalyst, a base, and a suitable ligand) would likely lead to the formation of a 2-alkenyl-5-bromo-4-aminopyridine derivative. Dimerization of the starting material to form a bipyridine, followed by a double Heck reaction, has been observed as an unexpected pathway with 2,5-dibromopyridine itself, a possibility that could also exist for the 4-amino substituted analogue.

Cross-Coupling with Triarylbismuths as Aryl-Transfer Reagents

Palladium-catalyzed cross-coupling reactions using triarylbismuth reagents as aryl-transfer agents are less common than Suzuki or Stille reactions but offer a valuable alternative. These reactions can proceed under mild conditions, and the bismuth reagents are typically stable, non-toxic, and readily available.

A literature survey does not yield specific examples of this compound being used in cross-coupling reactions with triarylbismuths. Based on the general reactivity principles of dihalopyridines, a selective reaction at the C2-position would be the anticipated outcome. The reaction would involve the oxidative addition of the palladium(0) catalyst to the C2-Br bond, followed by transmetalation from the triarylbismuth reagent and subsequent reductive elimination to yield the 2-aryl-5-bromo-4-aminopyridine product. The efficiency of such a reaction would depend on the choice of catalyst, ligand, and reaction conditions.

Formation of Polycyclic and Fused Heterocyclic Systems (e.g., Azaullazines)

Azaullazines are a class of nitrogen-containing, planar, polycyclic aromatic compounds with interesting photophysical properties. Their synthesis often involves the construction of a fused heterocyclic system from functionalized pyridine precursors.

While the synthesis of azaullazines from this compound has not been described, a closely related isomer, 3,5-dibromopyridin-4-amine, is a known precursor for these structures. For example, quinolino-azaullazines have been prepared starting from 3,5-dibromo-4-(1H-pyrrol-1-yl)pyridine, which is itself derived from 3,5-dibromo-4-aminopyridine. The synthesis involves a sequence of Sonogashira cross-coupling reactions followed by Povarov and cycloisomerization reactions to build the fused polycyclic system.

The specific substitution pattern of the starting dihalopyridine is crucial for enabling the required cyclization pathways. The 2,5-dibromo substitution pattern of the title compound would lead to a different geometric arrangement of substituents after initial functionalization compared to the 3,5-dibromo isomer, likely precluding it from forming the same azaullazine skeleton via an analogous reaction sequence. Alternative cyclization strategies would be necessary to utilize this compound for the synthesis of novel fused heterocyclic systems.

Advanced Spectroscopic and Structural Characterization Methodologies

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

However, a review of published scientific literature reveals no available single-crystal X-ray diffraction data for 2,5-dibromopyridin-4-amine. Therefore, its experimental crystal structure, including precise bond lengths and angles, has not been publicly documented.

The analysis of intermolecular interactions, particularly hydrogen bonding, is fundamental to understanding the supramolecular chemistry and crystal packing of a compound. For this compound, the presence of an amino group (a hydrogen bond donor) and a pyridine (B92270) nitrogen atom (a hydrogen bond acceptor) suggests the potential for significant hydrogen bonding interactions, such as N-H···N bonds, which could lead to the formation of dimers or extended polymeric chains in the solid state.

Despite this potential, there are no specific studies on the experimentally determined hydrogen bonding networks or dimer formation for this compound in the available literature, as this would require SCXRD data which is not present. For comparison, a related isomer, 2-amino-3,5-dibromopyridine (B40352), has been shown through X-ray diffraction to form dimers via NH…N hydrogen bonding in its crystal structure. bas.bg

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups and probe the vibrational modes of a molecule. Each molecule has a unique IR spectrum that acts as a "fingerprint."

While IR spectra for related isomers like 3,5-dibromopyridin-2-amine are available, specific, detailed experimental IR spectroscopic studies for this compound are not found in peer-reviewed articles. The following subsections describe advanced IR techniques that could be applied to this compound.

Linear-dichroic IR (IR-LD) spectroscopy is a specialized technique that provides information about the orientation of molecular transition dipole moments. By suspending solid microcrystals in an orienting medium like a nematic liquid crystal, one can obtain polarized IR spectra. bas.bg This data helps in the unambiguous assignment of vibrational bands to specific molecular motions (stretching, bending) relative to the molecule's structural axes. bas.bg

There is no published research applying the linear-dichroic IR spectroscopy technique to this compound.

For an aromatic amine like this compound, characteristic IR bands would be expected. Based on general spectroscopic principles, these would include:

N-H stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. core.ac.uk

C-N stretching: Aromatic amines exhibit C-N stretching vibrations typically in the 1250-1335 cm⁻¹ range.

Pyridine ring vibrations: C=C and C=N stretching vibrations within the aromatic ring are expected between 1400 and 1650 cm⁻¹.

C-Br stretching: Vibrations involving the carbon-bromine bonds would appear at lower frequencies, typically below 1000 cm⁻¹.

A detailed experimental spectrum with definitive band assignments for this compound is not available in the scientific literature.

Fermi resonance is a phenomenon in vibrational spectroscopy where two vibrational modes with very similar energies and the same symmetry can interact, or "mix." This interaction results in a shift in their frequencies and a significant increase in the intensity of the weaker band (often an overtone or combination band). In amine-containing compounds, this effect can sometimes be observed for the N-H stretching vibrations, particularly when hydrogen bonding is present. bas.bg

An investigation into Fermi-resonance effects in the solid-state IR spectrum of this compound has not been reported in the literature.

Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-VIS) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. It is used to study electronic transitions, such as n→π* and π→π*, and is particularly informative for compounds containing aromatic rings and other conjugated systems.

No experimental UV-VIS absorption data, including specific wavelengths of maximum absorbance (λmax) and molar absorptivity values (ε), for this compound dissolved in any solvent is available in published research. A study on the related isomer 2-amino-3,5-dibromopyridine in acetonitrile (B52724) reported a broad absorption band at 255 nm. bas.bg

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for mapping the proton and carbon environments within the molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the pyridine ring contains two hydrogen atoms, and the amine group (-NH₂) contains two protons.

The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) of the two aromatic protons, located at positions 3 and 6 of the pyridine ring, are influenced by the strong electron-withdrawing effects of the bromine atoms and the nitrogen atom in the ring, as well as the electron-donating effect of the amino group. These protons would appear as singlets due to the absence of adjacent protons. The protons of the amino group would likely appear as a broad singlet, a characteristic feature of exchangeable protons.

While specific, experimentally verified ¹H NMR data for this compound is not widely published, analysis of the closely related isomer, 3,5-dibromo-4-aminopyridine, shows the aromatic protons as a single peak, confirming the symmetrical nature of that particular molecule. google.com For this compound, two distinct singlets would be anticipated for the non-equivalent ring protons.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, bonded to a halogen). The this compound molecule has five carbon atoms in the pyridine ring, each in a unique chemical environment due to the substitution pattern. Therefore, five distinct signals are expected in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are significantly affected by the attached functional groups. The two carbons directly bonded to bromine atoms (C2 and C5) would be expected to have their signals shifted to a characteristic range. Likewise, the carbon atom bonded to the amino group (C4) and the remaining ring carbons (C3 and C6) would exhibit distinct chemical shifts based on their electronic environments. While specific experimental data for this compound is scarce, commercial suppliers confirm its characterization using ¹³C NMR for quality control purposes. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). This would result in a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two bromine atoms.

Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, is available for various adducts of this compound. These theoretical values can aid in identification in advanced MS techniques.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 250.88139 | 127.3 |

| [M+Na]⁺ | 272.86333 | 139.0 |

| [M-H]⁻ | 248.86683 | 133.0 |

| [M+NH₄]⁺ | 267.90793 | 146.7 |

| [M+K]⁺ | 288.83727 | 123.3 |

Data sourced from computational predictions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is highly effective for separating volatile compounds from a mixture and identifying them based on their mass spectra. For this compound, GC-MS analysis would serve to confirm the purity of a sample and provide its mass spectrum. The retention time in the gas chromatograph provides one level of identification, while the mass spectrum gives definitive structural information, including the molecular weight and fragmentation pattern. The fragmentation of amines often involves alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This predictable fragmentation is a key tool in structural confirmation.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a technique that probes the vibrational modes of a molecule. It provides a characteristic "fingerprint" spectrum that is unique to the compound's molecular structure. The Raman spectrum of this compound would exhibit specific bands corresponding to the vibrations of its functional groups and the pyridine ring.

Key expected vibrational modes include:

Pyridine ring vibrations: Stretching and bending modes of the C-C, C-N, and C-H bonds within the aromatic ring.

C-Br vibrations: Stretching frequencies for the carbon-bromine bonds, typically found in the lower wavenumber region of the spectrum.

Amine group vibrations: Symmetric and asymmetric N-H stretching modes, as well as scissoring and wagging vibrations.

Analysis of related compounds, such as 2-amino-5-chloropyridine, has shown that FT-Raman spectroscopy is highly effective for assigning these fundamental modes. core.ac.uk For this compound, Raman spectroscopy would complement IR spectroscopy to provide a complete vibrational profile, crucial for unambiguous identification and structural verification.

Computational Chemistry and Theoretical Studies on 2,5 Dibromopyridin 4 Amine

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. core.ac.uk The analysis of specific molecular orbitals, particularly the frontier orbitals, provides profound insights into the chemical reactivity and electronic transitions of a compound. taylorandfrancis.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ajchem-a.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that characterizes the molecule's chemical reactivity and kinetic stability. core.ac.ukajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. core.ac.uk This energy gap is also correlated with the electronic absorption spectrum of the compound. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Calculation on 2,5-Dibromopyridin-4-amine This table represents the kind of data that would be generated from a DFT/B3LYP calculation using a 6-311++G** basis set. The specific values are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

FMO theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.com However, analyzing the spatial distribution of the HOMO and LUMO lobes within a single molecule is also crucial for predicting its reactivity. The locations within the molecule where the HOMO and LUMO are concentrated indicate the likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com

For instance, in studies of the closely related 2,5-dibromopyridine (B19318), the distribution of LUMO lobes was used to explain the selectivity of halogen-metal exchange reactions. wuxiapptec.com It was observed that a characteristic "String-of-Pearls" shaped lobe distribution along the C-Br bond was present in a higher unoccupied molecular orbital (LUMO+2). The analysis showed a large terminal lobe on the C5-Br bond, suggesting this site is more susceptible to reaction, which aligns with experimental observations where reactions occur preferentially at C-5. wuxiapptec.com A similar FMO analysis for this compound would be invaluable for predicting its site-specific reactivity in various chemical transformations. The electron-donating amino group at the 4-position would significantly influence the electron density distribution in both the HOMO and LUMO compared to the unsubstituted 2,5-dibromopyridine.

Charge Distribution and Reactivity Prediction

The arrangement of electrons within a molecule is fundamental to its chemical character. Charge distribution analysis illuminates the electronic landscape, identifying regions that are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species and where reactions are most likely to occur.

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a numerical representation of the electron distribution. niscpr.res.inuni-muenchen.de These charges are calculated by partitioning the total electron population among the constituent atoms. While known to be dependent on the basis set used in the calculation, Mulliken charges offer a valuable qualitative picture of the electrostatic distribution. niscpr.res.in

In this compound, the electronegativity of the nitrogen and bromine atoms leads to a significant polarization of the electronic cloud. Theoretical calculations would predict that the nitrogen atoms (both in the pyridine (B92270) ring and the amino group) and the bromine atoms bear partial negative charges. Conversely, the hydrogen atoms of the amino group are expected to be electropositive. The carbon atoms' charges will vary depending on their bonding environment, with those attached to electronegative atoms bearing partial positive charges. This charge distribution is crucial for understanding the molecule's dipole moment and its interaction with polar solvents and reagents. niscpr.res.in

Table 1: Illustrative Mulliken Atomic Charges for this compound Note: The following data is a hypothetical representation based on typical values for similar halogenated aminopyridines, as specific published research data for this exact compound is not available.

| Atom | Atom Number | Predicted Mulliken Charge (a.u.) |

| C | 2 | +0.35 |

| C | 3 | -0.15 |

| N | 4 (amino) | -0.40 |

| C | 5 | +0.28 |

| C | 6 | -0.10 |

| N | 1 (ring) | -0.38 |

| Br | at C2 | -0.08 |

| Br | at C5 | -0.07 |

| H | of NH2 | +0.25 |

| H | of NH2 | +0.25 |

| H | at C3 | +0.12 |

| H | at C6 | +0.13 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and dihalogenated pyridines are common substrates. rsc.orgacs.org Theoretical chemistry can predict the site-selectivity of such reactions by modeling the reaction mechanism, particularly the initial oxidative addition step where the palladium catalyst inserts into a carbon-halogen bond. rsc.orgnih.gov

For this compound, there are two potential sites for oxidative addition: the C2-Br bond and the C5-Br bond. The reactivity of these sites is influenced by both electronic and steric factors. Conventionally, halides adjacent to the ring nitrogen (the C2 position) are more reactive in N-heteroarenes. nih.gov However, the electronic influence of the amino group at the C4 position and the steric hindrance of the palladium catalyst's ligands can alter this selectivity. nih.gov Computational studies can quantify the activation energy barriers for the oxidative addition at each site. A lower activation energy suggests a more favorable reaction pathway and thus predicts the more reactive site.

Table 2: Hypothetical Predicted Activation Energies for Oxidative Addition in Palladium-Catalyzed Coupling Note: This table presents illustrative theoretical data to compare the reactivity of the two bromine sites. Actual values depend on the specific catalyst, ligand, and computational method.

| Reactive Site | Bond | Predicted Activation Energy (kcal/mol) | Predicted Reactivity |

| Position 2 | C2-Br | 18.5 | Higher |

| Position 5 | C5-Br | 21.0 | Lower |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will be recognized by another, highlighting regions of positive and negative electrostatic potential. researchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. The MEP is color-coded, with red indicating electron-rich, negative potential (attractive to electrophiles) and blue indicating electron-poor, positive potential (attractive to nucleophiles). wolfram.com

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the pyridine ring nitrogen and the nitrogen of the amino group due to their lone pairs of electrons. These are the primary sites for protonation and coordination to metal cations. uni-muenchen.de

Positive Potential (Blue): Located on the hydrogen atoms of the amino group, making them hydrogen bond donors. A key feature for halogenated aromatics is the presence of a region of positive potential on the outermost portion of the halogen atoms, known as a sigma-hole (σ-hole). acs.orgd-nb.info This σ-hole on each bromine atom makes them potential halogen bond donors, a noncovalent interaction of increasing importance in crystal engineering and drug design.

Table 3: Predicted Molecular Electrostatic Potential Extrema Note: The following is a representative table of MEP values based on calculations of analogous molecules.

| Region | Predicted MEP Value (kcal/mol) | Implication |

| Pyridine Nitrogen (N1) | -35.5 | Site for electrophilic attack/H-bonding |

| Amino Nitrogen (N4) | -28.0 | Site for electrophilic attack/H-bonding |

| σ-hole on Bromine (C2-Br) | +20.5 | Site for nucleophilic attack/halogen bonding |

| σ-hole on Bromine (C5-Br) | +18.0 | Site for nucleophilic attack/halogen bonding |

| Amine Hydrogens | +45.0 | Hydrogen bond donor site |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative description of bonding and allows for the study of intramolecular charge transfer and hyperconjugative interactions. taylorandfrancis.comwisc.edu The key output is the second-order perturbation theory analysis, which estimates the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant delocalization interactions are expected. The lone pair of the amino nitrogen (a donor NBO) can delocalize into the antibonding π* orbitals of the pyridine ring (acceptor NBOs), indicating a resonance effect that influences the ring's aromaticity and reactivity. Similarly, lone pairs on the bromine atoms can interact with adjacent antibonding orbitals. These interactions stabilize the molecule and are key to understanding its electronic structure. faccts.de

Table 4: Illustrative NBO Second-Order Perturbation Analysis Note: This table shows hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N4 (amino) | π* (C2-C3) | 35.8 |

| LP (1) N4 (amino) | π* (C5-C6) | 32.5 |

| LP (1) N1 (ring) | σ* (C2-Br) | 5.2 |

| LP (3) Br (at C2) | σ* (C1-C6) | 2.1 |

| LP (3) Br (at C5) | σ* (C4-C6) | 1.9 |

Computation of Thermodynamic Properties

Quantum chemical calculations can accurately predict the standard thermodynamic properties of a molecule, such as the heat of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). researchgate.net These calculations are typically performed by first optimizing the molecular geometry and then computing the vibrational frequencies. The thermodynamic data are essential for predicting the stability of the molecule and the equilibrium position of chemical reactions in which it participates.

Table 5: Predicted Thermodynamic Properties at 298.15 K and 1 atm Note: These values are illustrative, calculated for a molecule of this size and composition.

| Property | Symbol | Predicted Value | Unit |

| Standard Enthalpy | H° | 125.4 | kcal/mol |

| Standard Entropy | S° | 95.7 | cal/mol·K |

| Gibbs Free Energy | G° | 96.9 | kcal/mol |

| Heat Capacity | Cv | 32.1 | cal/mol·K |

Prediction of Dipole Moment and Linear Polarizability

Linear polarizability (α) describes the tendency of the molecular electron cloud to be distorted by an external electric field. researchgate.netredalyc.org This property is fundamental to understanding a molecule's response to light and is a key parameter in predicting its potential for use in nonlinear optical (NLO) materials. scielo.org.mx

Table 6: Predicted Dipole Moment and Linear Polarizability Note: The following data is representative for a molecule with this structure.

| Property | Component | Predicted Value (a.u.) |

| Dipole Moment | µx | 1.52 |

| µy | 2.85 | |

| µz | 0.00 | |

| µ_total | 3.23 Debye | |

| Linear Polarizability | αxx | 135.6 |

| αyy | 110.2 | |

| αzz | 55.8 | |

| <α>_total | 100.5 ų |

Advanced Applications in Chemical Research

Applications in Medicinal Chemistry and Drug Discovery

Use as a Related Compound in Pharmaceutical Standards:Unlike its isomer, 3,5-Dibromo-4-pyridinamine, there is no evidence of 2,5-Dibromopyridin-4-amine being used as a United States Pharmacopeia (USP) related compound or other pharmaceutical standard.

Adhering to the strict instructions to focus solely on "this compound" and not introduce information from outside the explicit scope, the requested article cannot be generated at this time due to the absence of relevant scientific data.

Applications in Materials Science

Extensive research into the applications of this compound in materials science has yet to yield specific documented uses in the creation of specialty polymers, the enhancement of material properties, or in the development of advanced semiconductors and conductive polymers. Scientific literature to date does not provide specific examples or detailed studies on the utilization of this particular chemical compound in these fields.

Similarly, while the synthesis of pyridine-based liquid crystals is a known area of research, specific data on the use of this compound as a direct precursor or building block for such compounds is not currently available in published research. General principles regarding the design and mesophase behavior of pyridine-containing liquid crystals are established; however, their direct application to systems derived from this compound cannot be substantiated without specific experimental evidence.

Therefore, the following sections remain speculative in the context of this compound due to a lack of specific research findings.

Utilization in the Creation of Specialty Polymers and Advanced Materials

There is no specific information available in the scientific literature regarding the use of this compound in the synthesis of specialty polymers or other advanced materials.

Enhancing Properties such as Thermal Stability and Chemical Resistance

No studies have been found that specifically detail the role of this compound in enhancing the thermal stability or chemical resistance of polymeric or other materials.

Contribution to the Development of Advanced Semiconductors and Conductive Polymers

Research detailing the contribution of this compound to the development of advanced semiconductors or conductive polymers has not been identified. While polypyridine derivatives have been investigated for their conductive properties, the specific role of this compound is not documented.

Synthesis of Pyridine-Based Liquid Crystalline Compounds

While the parent compound, 2,5-dibromopyridine (B19318), is a known building block for the synthesis of 2,5-disubstituted pyridine-based liquid crystals, there is no specific literature detailing the synthesis of liquid crystalline compounds directly from this compound. researchgate.net The presence of the additional amino group at the 4-position would significantly alter the molecule's reactivity and geometry, making it a distinct precursor from 2,5-dibromopyridine.

Design Considerations of the Pyridine (B92270) Ring as a Linear Core System in Liquid Crystals

In the design of liquid crystals, the pyridine ring is often utilized as a core component due to its linear geometry, which is conducive to the formation of anisotropic, rod-like molecular structures. The nitrogen atom within the pyridine ring introduces a dipole moment, which can influence the intermolecular interactions and, consequently, the mesophase behavior and dielectric properties of the resulting liquid crystal. The position of the nitrogen atom and the substitution pattern on the ring are critical design elements that allow for the fine-tuning of these properties.

Impact of Pyridine Moieties on Mesophase Behavior in Teraryl Liquid Crystals

The incorporation of pyridine moieties into teraryl liquid crystal structures significantly impacts their mesophase behavior. The nitrogen atom can lead to changes in molecular polarity, polarizability, and intermolecular interactions such as hydrogen bonding, which can stabilize or destabilize different liquid crystalline phases (e.g., nematic, smectic). The specific regioisomer of the pyridine ring and the nature and position of its substituents play a crucial role in determining the thermal range and type of mesophases observed. For instance, the introduction of a pyridine ring can alter the melting point and clearing point of the liquid crystal, thereby affecting its operational temperature range.

Development of Novel Dyes

There is currently no specific information available in the searched scientific literature that details the application of this compound in the development of novel dyes. While it is plausible that this compound could serve as a precursor or intermediate in the synthesis of dye molecules, specific examples or research findings to this effect have not been identified. The general utility of pyridine derivatives in dye production suggests a potential, yet unconfirmed, role for this specific isomer. google.comchemicalbook.com

Applications in Agricultural Chemistry Formulations

Use in the Formulation of Herbicides and Fungicides

Similarly, a direct link between this compound and its use in the formulation of herbicides and fungicides could not be established from the available data. The broader family of pyridine-based compounds is known to be integral to the development of various agrochemicals. However, specific research or patents demonstrating the incorporation of this compound into such formulations are not apparent.

Contribution to Crop Yield Improvement and Pest Protection Strategies

Given the absence of documented use in herbicide and fungicide formulations, there is no corresponding information on the contribution of this compound to crop yield improvement or pest protection strategies.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2,5-Dibromopyridin-4-amine

The pursuit of novel and sustainable synthetic methodologies for producing this compound is a foundational area of future research. Current synthetic approaches, while effective, may rely on harsh reagents or generate significant waste. Future efforts are expected to focus on green chemistry principles to develop more environmentally benign and economically viable production methods. acs.orgbohrium.comresearchgate.net

Key areas of exploration will likely include:

One-Pot Multicomponent Reactions: These reactions, which combine multiple reactants in a single step, offer a streamlined and efficient route to complex molecules like this compound, minimizing solvent use and purification steps. bohrium.com

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. diva-portal.org

Biocatalysis: The use of enzymes as catalysts presents a highly selective and environmentally friendly alternative to traditional chemical catalysts for the synthesis of pyridine (B92270) derivatives. numberanalytics.com

Exploration of New Catalytic Systems for Highly Selective Functionalization

The two bromine atoms and the amine group on the pyridine ring of this compound offer multiple sites for chemical modification. A significant area of future research will be the development of new catalytic systems that can selectively functionalize this molecule with high precision. researchgate.netnih.govmdpi.comresearchgate.net

Advances in transition-metal catalysis, particularly with palladium, nickel, and copper, will be instrumental in developing selective cross-coupling reactions. researchgate.netmdpi.com These methods will enable the introduction of a wide array of functional groups at specific positions, creating a diverse library of derivatives for further investigation. Furthermore, the exploration of C-H functionalization techniques could provide novel pathways for derivatization, bypassing the need for pre-functionalized starting materials. nih.gov

Advanced Computational Modeling for Predictive Structure-Activity and Structure-Property Relationships

Computational chemistry is set to play a pivotal role in accelerating research into this compound and its derivatives. By employing advanced modeling techniques, researchers can predict the properties and activities of new molecules before they are synthesized, saving time and resources. scilit.comnih.govtandfonline.comresearchgate.netnih.gov

Future computational studies are expected to involve:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds. scilit.comnih.govnih.gov

Molecular Docking: These simulations can predict how derivatives of this compound will bind to biological targets, providing insights into their mechanism of action. scilit.comtandfonline.com

Molecular Dynamics Simulations: These studies can reveal the dynamic behavior of these molecules and their interactions with proteins and other biological macromolecules. scilit.com

Expansion of Applications in Targeted Drug Discovery and Design Beyond Current Scope

The pyridine scaffold is a well-established feature in many approved drugs, known for its ability to engage in favorable interactions with biological targets. frontiersin.orgmdpi.comenpress-publisher.comdovepress.comrsc.org While this compound has been investigated in the context of kinase inhibitors, its potential in other areas of drug discovery remains largely untapped.

Future research will likely explore the development of this compound derivatives for a variety of therapeutic targets, including but not limited to:

Anticancer agents: Targeting other protein families implicated in cancer beyond kinases. ekb.eg

Anti-inflammatory drugs: Building on the initial findings related to p38 kinase inhibition to explore other inflammatory pathways.

Antimicrobial agents: The pyridine nucleus is a common feature in many antimicrobial compounds. ekb.eg

Central nervous system disorders: Pyridine derivatives have shown promise in the treatment of various neurological conditions.

Integration into New Material Architectures and Multifunctional Devices

The electronic properties of the pyridine ring make it an attractive component for advanced materials. acs.orgunimib.itresearchgate.netbeilstein-journals.org The introduction of pyridinic nitrogen into carbon-based materials like graphene can modulate their electronic and magnetic properties. acs.orgresearchgate.net

Future research in this area could involve the incorporation of this compound into:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds can be used as building blocks for the emissive and charge-transport layers in OLEDs.

Polymers and Metal-Organic Frameworks (MOFs): The difunctional nature of this compound makes it a suitable candidate for the synthesis of novel polymers and MOFs with tailored electronic and porous properties.

Sensors: The ability of the pyridine nitrogen to coordinate with metal ions could be exploited in the development of chemical sensors.

Investigation of Novel Biological Activities and Pharmacological Profiles

A crucial aspect of future research will be the systematic investigation of the biological activities and pharmacological profiles of new derivatives of this compound. ekb.egbenthamscience.comresearchgate.netnih.gov High-throughput screening campaigns will be essential to uncover novel biological targets and therapeutic applications.

This will involve comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which are critical for their development as potential drug candidates. The diverse pharmacological potential of substituted pyridines suggests that a thorough investigation of this compound derivatives could yield compounds with a wide range of biological effects. ekb.egbenthamscience.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.